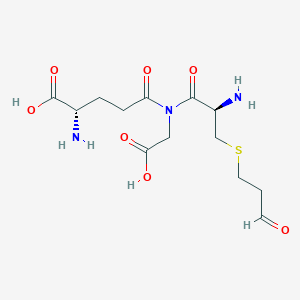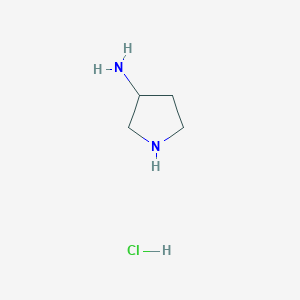
6-Isopropylindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isopropylindoline is a chemical compound that belongs to the indoline family. It has a molecular formula of C11H15N and a molecular weight of 161.24 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 6-isopropylindoline is not fully understood. However, it is believed to act on various molecular targets in the central nervous system, including dopamine receptors, acetylcholine receptors, and N-methyl-D-aspartate (NMDA) receptors. It has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 6-isopropylindoline can exert various biochemical and physiological effects. It has been shown to increase the levels of dopamine and acetylcholine in the brain, which may improve cognitive function. It has also been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-isopropylindoline in lab experiments is its versatility. It can be easily synthesized and modified to produce analogs with different properties. Additionally, it has shown promising results in various preclinical studies. However, one of the limitations is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research on 6-isopropylindoline. One area of interest is the development of new drugs based on this compound for the treatment of neurological disorders. Another direction is the investigation of its potential as a neuroprotective agent in other conditions, such as traumatic brain injury and stroke. Additionally, further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 6-isopropylindoline can be achieved through various methods, including Friedel-Crafts acylation, Pictet-Spengler reaction, and Suzuki-Miyaura coupling. However, the most commonly used method is the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst.
Applications De Recherche Scientifique
6-Isopropylindoline has been extensively studied in scientific research, particularly in the field of medicinal chemistry. It has shown potential as a lead compound for the development of new drugs, especially for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, it has been investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Propriétés
Numéro CAS |
122299-59-6 |
|---|---|
Nom du produit |
6-Isopropylindoline |
Formule moléculaire |
C11H15N |
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
6-propan-2-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H15N/c1-8(2)10-4-3-9-5-6-12-11(9)7-10/h3-4,7-8,12H,5-6H2,1-2H3 |
Clé InChI |
QZEQZIPFKWYJFS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(CCN2)C=C1 |
SMILES canonique |
CC(C)C1=CC2=C(CCN2)C=C1 |
Synonymes |
1H-Indole,2,3-dihydro-6-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B39450.png)
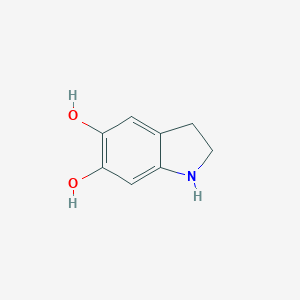
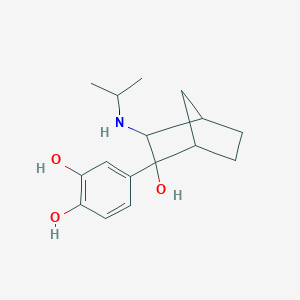
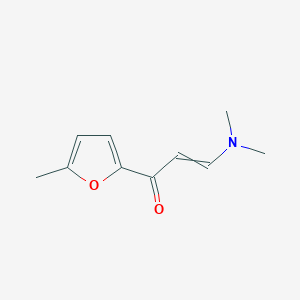
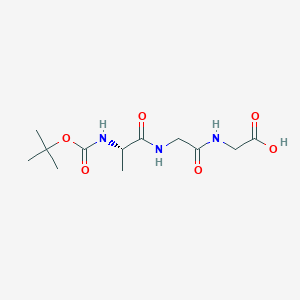
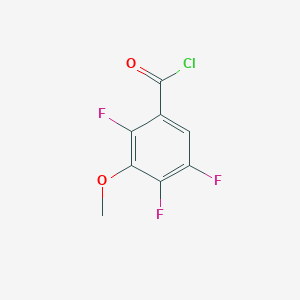
![4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one](/img/structure/B39462.png)
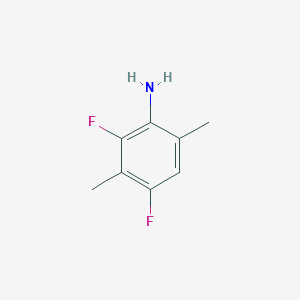
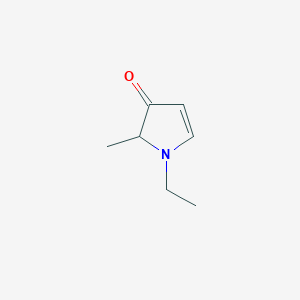
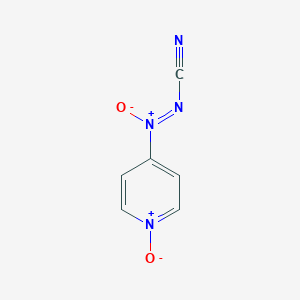
![2,5,6-Trichlorobenzo[D]thiazole](/img/structure/B39471.png)
![(2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester](/img/structure/B39474.png)
